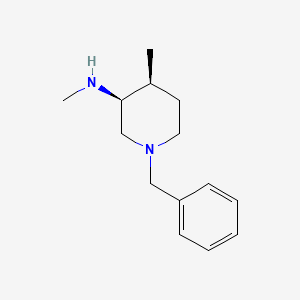

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Übersicht

Beschreibung

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine, also known as BDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. BDMP is a piperidine derivative that has been shown to exhibit a range of biological activities, including antinociceptive, antidepressant, and anxiolytic effects.

Wissenschaftliche Forschungsanwendungen

Catalytic Activity in Organic Synthesis

This compound has been used as a catalytic ligand in organic synthesis. Vidal-Ferran et al. (1998) describe its use in the enantioselective addition of diethylzinc to benzaldehyde, resulting in high enantiomeric excess. This application is significant in the field of asymmetric synthesis, where enantiomerically pure compounds are desired (Vidal-Ferran et al., 1998).

Electrophilic Probe in Nucleophilicity Studies

Dichiarante et al. (2008) used a related N,N-dimethyl-4-aminophenyl cation as an electrophilic probe to determine the reactivity of nucleophiles. Such studies are essential for understanding the reactivity and interaction of different molecular entities in organic chemistry (Dichiarante et al., 2008).

Stereochemistry of Piperidones

Research by Dindulkar et al. (2012) on N-benzylated piperidones, including similar compounds, has contributed to understanding the stereochemistry of these molecules. This is crucial for the design of molecules with specific three-dimensional structures, which is a key aspect in drug design and other fields of chemistry (Dindulkar et al., 2012).

Metabolism of Aromatic Amines

Boyland and Sims (1959) explored the metabolism of dimethyl aniline derivatives in rats. Understanding the metabolism of such compounds is vital for assessing their safety and potential applications in pharmaceuticals (Boyland & Sims, 1959).

Synthesis and Application in Polymer Chemistry

The compound has applications in the synthesis of polymeric materials. For example, Lynn and Langer (2000) synthesized poly(β-aminoesters) using similar compounds. Such polymers have potential applications in biomedical fields, including drug delivery (Lynn & Langer, 2000).

Application in Medicinal Chemistry and Drug Discovery

Khatua et al. (2022) developed a method for intermolecular benzylic C(sp3)-H amination using iron catalysis, which is significant in medicinal chemistry and drug discovery (Khatua et al., 2022).

Eigenschaften

IUPAC Name |

(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKDDQBZODSEIN-GXTWGEPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1NC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine | |

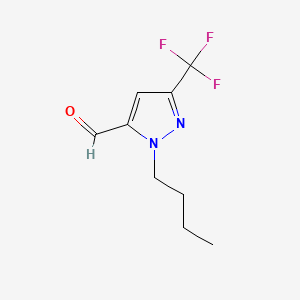

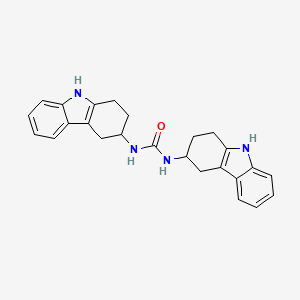

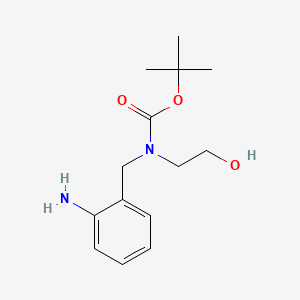

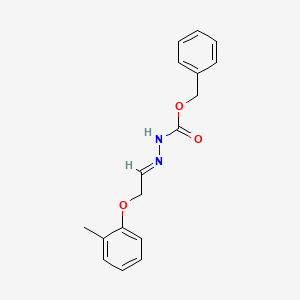

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B581777.png)